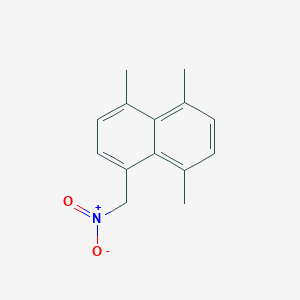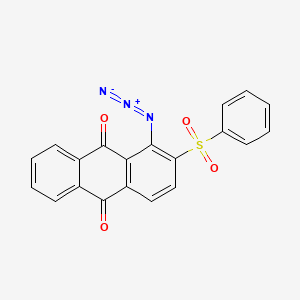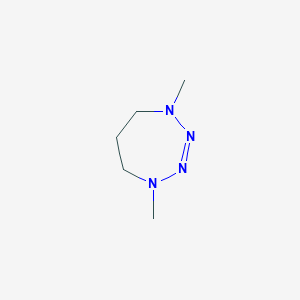![molecular formula C19H16O4 B14341450 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with diketones under acidic conditions.
Introduction of the Dihydrobenzo Dioxin Moiety: The dihydrobenzo dioxin moiety can be introduced via a cyclization reaction involving catechol derivatives and appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the chromenone core with the dihydrobenzo dioxin moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one is unique due to its specific combination of the chromenone core and dihydrobenzo dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H16O4 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-11-7-14-15(20)10-17(23-18(14)8-12(11)2)13-3-4-16-19(9-13)22-6-5-21-16/h3-4,7-10H,5-6H2,1-2H3 |
InChI 键 |
FCOIBZINEBSYGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
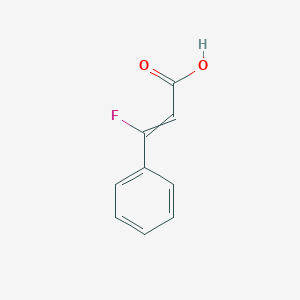
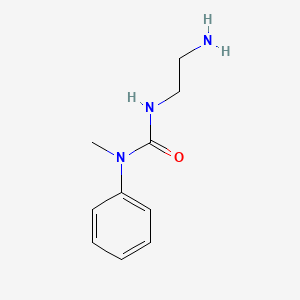
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
